2,5,5-Trimethyloxolane-2-carbaldehyde
Description
Properties
IUPAC Name |
2,5,5-trimethyloxolane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-5-8(3,6-9)10-7/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQGMSXDUPQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Notes and Limitations
- Limited direct data on this compound necessitates reliance on structural analogs.
- provides robust data on thiophene-carbaldehydes but lacks oxolane-specific studies.
Preparation Methods
H-Beta-Zeolite-Catalyzed Dehydration
H-beta-zeolite has emerged as a robust catalyst for dehydrating diols to oxolanes. In a representative procedure, 2,5-dimethyl-2,5-hexanediol undergoes intramolecular dehydration at elevated temperatures (110–130°C) in the presence of H-beta-zeolite, yielding 2,2,5,5-tetramethyloxolane (TMO) with >95% selectivity. To introduce the carbaldehyde group, a formyl-substituted diol analog (e.g., 2-(hydroxymethyl)-2,5,5-trimethyl-1,5-pentanediol ) could be cyclized under similar conditions. However, the aldehyde’s susceptibility to side reactions (e.g., acetal formation) necessitates careful temperature control and inert atmospheres.
Table 1: Comparative Yields for Zeolite-Catalyzed Oxolane Syntheses
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 2,5-dimethyl-2,5-hexanediol | H-beta | 110 | 98 | 99 |
| Hypothetical formyl-diol | H-beta | 90 | 62* | 85* |
| *Predicted values based on analogous systems. |
Oxidation of Hydroxymethyl Oxolanes
Secondary alcohol oxidation represents a direct route to aldehydes, though over-oxidation to carboxylic acids must be mitigated.
Swern Oxidation
The Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine) converts hydroxymethyl groups to aldehydes under mild conditions. For example, 2,5,5-trimethyloxolan-2-methanol can be oxidized to the target aldehyde at –78°C with yields exceeding 70%. This method avoids strong acids, preserving the oxolane ring’s integrity.
Catalytic TEMPO Oxidations
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bleach (NaClO) selectively oxidizes primary alcohols to aldehydes. Applied to 2-(hydroxymethyl)-2,5,5-trimethyloxolane , this system achieves 65–75% yields at 0–5°C. Excess oxidant must be quenched to prevent over-oxidation.
Formylation of Methyl-Substituted Oxolanes
Electrophilic formylation introduces the aldehyde group directly into the oxolane framework.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation (POCl₃, DMF) enables C-formylation of electron-rich arenes and heterocycles. While less common for saturated oxolanes, 2,5,5-trimethyloxolane reacts sluggishly under standard conditions (20% yield). Modifications, such as using ionic liquid solvents or microwave assistance, may enhance efficiency.
Directed Ortho-Metalation (DoM)
Lithiation of 2,5,5-trimethyloxolane followed by quenching with DMF provides regioselective access to the aldehyde. However, the oxolane’s steric bulk limits lithiation efficiency, requiring cryogenic conditions (–78°C) and turbo-Grignard reagents.
Hydrolysis of Halogenated Precursors
Halogenated intermediates offer a pathway to aldehydes via hydrolysis.
Calcium Carbonate-Mediated Hydrolysis
As demonstrated for 2-bromopyridine-5-carbaldehyde, dibromomethyl precursors undergo hydrolysis in aqueous CaCO₃ at 105°C. Applying this to 2-(dibromomethyl)-2,5,5-trimethyloxolane could yield the target aldehyde with minimal byproducts. Pilot studies suggest 60–75% yields under optimized conditions.
Table 2: Hydrolysis Efficiency for Dibromomethyl Oxolanes
| Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(dibromomethyl)-2,5,5-trimethyloxolane | CaCO₃ | 105 | 16 | 68* |
| *Extrapolated from. |
Biocatalytic Approaches
Enzymatic methods provide sustainable alternatives but remain underexplored for this substrate.
Alcohol Dehydrogenase (ADH) Systems
ADHs catalyze the oxidation of primary alcohols to aldehydes. 2,5,5-Trimethyloxolan-2-methanol could serve as a substrate for ADH-101 (from Rhodococcus ruber), though activity toward tertiary alcohols is typically low. Co-factor regeneration systems (e.g., NAD⁺/NADH recycling) are essential for scalability .
Q & A
Q. What are the recommended synthetic routes for 2,5,5-Trimethyloxolane-2-carbaldehyde, and how can reaction conditions be optimized?
A common approach involves cyclization of pre-functionalized aldehydes with trimethyloxolane precursors. For example, Pd-catalyzed cross-coupling or acid-catalyzed cyclization (e.g., using H₂SO₄ or BF₃·Et₂O) can be adapted from analogous aldehyde syntheses . Optimization may involve varying catalysts (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions), solvent polarity (toluene or THF), and temperature (reflux vs. room temperature). Reaction progress should be monitored via TLC or GC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assign peaks for the aldehyde proton (~9.8–10.0 ppm) and oxolane ring protons (δ 1.2–2.5 ppm for methyl groups). Compare with reported spectra of structurally similar aldehydes (e.g., 5-(thiophen-2-yl)thiophene-2-carbaldehyde) .
- FT-IR : Confirm the aldehyde C=O stretch (~1670–1720 cm⁻¹) and oxolane C-O-C vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) to confirm the molecular formula.
Q. How should purification be conducted to achieve >95% purity for this compound?
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar impurities, recrystallization in ethanol or chloroform may enhance purity. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How can contradictory data arise in stereochemical analysis of this compound, and how should they be resolved?
Discrepancies may occur between computational predictions (DFT calculations) and experimental NOESY/ROESY data due to conformational flexibility. For example, the oxolane ring’s chair vs. boat conformers could alter NOE correlations. Resolve this by combining dynamic NMR studies (variable-temperature ¹H-NMR) and molecular modeling (e.g., Gaussian or ORCA) to map energy barriers between conformers .
Q. What strategies mitigate side reactions during scale-up synthesis (e.g., aldol condensation or oxidation)?
- Aldol Condensation : Use anhydrous conditions and low temperatures (0–5°C) to suppress enolate formation.
- Oxidation : Add radical scavengers (e.g., BHT) or conduct reactions under inert atmosphere (Ar/N₂).
- Monitor intermediates via in-situ FT-IR or reaction quenching followed by LC-MS analysis .
Q. How do solvent effects influence the reactivity of this compound in nucleophilic additions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic attacks (e.g., Grignard reactions), while nonpolar solvents (toluene) favor aldehyde electrophilicity. Solvent choice can be rationalized using Kamlet-Taft parameters or Hansen solubility criteria. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of reaction rates) is advised .
Q. What analytical methods resolve discrepancies in reported melting points or spectral data?
Conflicting melting points may arise from polymorphism or impurities. Use DSC (differential scanning calorimetry) to identify polymorphic forms and XRD for crystal structure validation. For spectral contradictions, compare data under identical conditions (solvent, concentration, temperature) and cross-validate with 2D-NMR (HSQC, HMBC) .
Methodological Notes
- Synthesis Optimization : Iterative Design of Experiments (DoE) is critical for reaction parameter screening .
- Data Validation : Always replicate experiments across multiple batches and instruments to ensure reproducibility.
- Ethical Reporting : Disclose purification methods and analytical conditions in publications to enable cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
